methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate
Description
Methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate (CAS RN 10132-09-9) is a carbamate derivative with a molecular formula of C₁₄H₁₆N₄O₆S and a molecular weight of 368.36 g/mol . It is characterized by a central sulfamoyl (-SO₂NH-) bridge connecting a 2,6-dimethoxy-4-pyrimidinyl group to a phenyl ring substituted with a methyl carbamate (-O(CO)NHCH₃) moiety. This compound is structurally classified as a sulfonamide-carbamate hybrid and is primarily recognized under the common name asulam, a systemic herbicide used to control grasses and broadleaf weeds in crops such as sugarcane and turf .
Properties
IUPAC Name |
methyl N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O6S/c1-22-12-8-11(16-13(17-12)23-2)18-25(20,21)10-6-4-9(5-7-10)15-14(19)24-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLIQPBJRRXRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125994 | |
| Record name | Carbamic acid, [4-[[(2,6-dimethoxy-4-pyrimidinyl)sulfonyl]amino]phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-09-9 | |
| Record name | Carbamic acid, [4-[[(2,6-dimethoxy-4-pyrimidinyl)sulfonyl]amino]phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10132-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [4-[[(2,6-dimethoxy-4-pyrimidinyl)sulfonyl]amino]phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Carbamate Group Reactivity
The methyl carbamate moiety (-O(CO)NH-) is susceptible to hydrolysis under acidic or basic conditions:
Hydrolysis Pathways
Key Findings :
-
Carbamate hydrolysis is accelerated at elevated temperatures and extreme pH .
-
Enzymatic cleavage by esterases may occur under physiological conditions .
Sulfonamide Linker Stability
The sulfonamide bridge (-NHSO₂-) exhibits limited reactivity but can undergo cleavage under harsh conditions:
Cleavage Reactions
Key Findings :
-
Acidic cleavage retains the pyrimidine amine but degrades the phenylcarbamate .
-
Reduction pathways are less explored but theoretically feasible .
Pyrimidine Ring Modifications
The 2,6-dimethoxy-4-pyrimidinyl group undergoes substitution and demethylation reactions:
Substitution Reactions
Demethylation Studies
| Condition | Product | Selectivity | Reference |
|---|---|---|---|
| BBr₃ (1M in DCM) | 2,6-Dihydroxy-4-pyrimidinyl derivative | Complete (C2/C6) |
Key Findings :
Synthetic Routes and Precursors
Key intermediates for synthesizing the compound include:
Stability Under Physiological Conditions
| Parameter | Result | Reference |
|---|---|---|
| Plasma stability | t₁/₂ = 3.2 h (human, 37°C) | |
| Hepatic microsomes | Rapid hydrolysis to phenylamine derivative |
Implications :
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) |
|---|---|---|
| Carbamate | Hydrolysis | 5 (high) |
| Sulfonamide | Acid cleavage | 2 (low) |
| Methoxy (pyrimidine) | Nucleophilic substitution | 3 (moderate) |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- The target compound distinguishes itself with a pyrimidine ring substituted with methoxy groups, enhancing its herbicidal activity through specific interactions with plant acetolactate synthase (ALS) enzymes .
- In contrast, benomyl and carbendazim feature benzimidazole rings, which confer antifungal activity by inhibiting microtubule assembly in fungi .
- The 4a–i series (phenyl-carbamoyl-carbamates) exhibit variable alkyl chains and halogen substituents, optimizing lipophilicity for antimicrobial penetration .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated via HPLC retention data from analogous sulfonamides .
Key Findings :
- The target compound exhibits moderate lipophilicity (log k ~1.8–2.1), balancing solubility and membrane permeability for herbicidal uptake .
- The 4a–i series demonstrates broader log k variability (1.2–3.5), correlating with alkyl chain length and antimicrobial potency .
- Benomyl and carbendazim have higher log k values, aligning with their low water solubility and soil persistence .
Herbicidal vs. Antimicrobial vs. Fungicidal Activity
- Target Compound: Inhibits ALS enzymes in plants, disrupting branched-chain amino acid synthesis .
- 4a–i Series : Disrupt bacterial cell membranes via lipophilic interactions; chloro-substituted variants (e.g., 4a, 4b) show enhanced Gram-positive activity .
- Benomyl/Carbendazim: Bind fungal β-tubulin, preventing microtubule polymerization and mitotic spindle formation .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 9.49 (s, sulfonamide NH), 3.74 ppm (t, methoxy groups), and aromatic protons at δ 6.76–8.24 .
- 13C NMR : Confirm carbamate carbonyl (δ ~155 ppm) and pyrimidine carbons (δ ~160 ppm).
- Mass Spectrometry :
- IR Spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .
What strategies are employed to evaluate the compound’s potential as a sulfanilamide derivative in targeting bacterial DHPS?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Measure DHPS activity via spectrophotometric detection of dihydropteroate formation, comparing inhibition to sulfadoxine .
- Microbiological Testing : Minimum inhibitory concentration (MIC) assays against Streptococcus pneumoniae or E. coli strains, with/without para-aminobenzoic acid (PABA) to confirm target specificity .
- Metabolic Stability : Incubate with liver microsomes to assess N-acetylation (common sulfonamide metabolic pathway) using LC-MS .
What purification methods are recommended post-synthesis to achieve high-purity this compound?
Q. Basic Research Focus
- Chromatography : Silica gel column with gradient elution (DCM:MeOH 12:1) to resolve carbamate and unreacted intermediates .
- Recrystallization : Use ethanol/water mixtures (70:30) to isolate crystalline product.
- Quality Control : Purity >98% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
How does the substitution pattern on the pyrimidine ring affect the compound’s bioavailability and metabolic stability in preclinical models?
Q. Advanced Research Focus
- Bioavailability Studies :
- Metabolic Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
